Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Drug-likeness Scaffold optimization

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 1261730-27-1) is a fluorinated 7-azaindole derivative featuring a fused pyrrolo[2,3-b]pyridine core with a phenyl substituent at the 2-position and a fluorine atom at the 5-position. The compound has a molecular weight of 212.22 g/mol (C13H9FN2), a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 28.7 Ų, and a single rotatable bond.

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
Cat. No. B13061366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC13H9FN2
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)F
InChIInChI=1S/C13H9FN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeyQTHGZLNGNJUDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 1261730-27-1) is a fluorinated 7-azaindole derivative featuring a fused pyrrolo[2,3-b]pyridine core with a phenyl substituent at the 2-position and a fluorine atom at the 5-position [1]. The compound has a molecular weight of 212.22 g/mol (C13H9FN2), a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 28.7 Ų, and a single rotatable bond [1]. The 7-azaindole scaffold is a recognized privileged structure in medicinal chemistry, extensively used in kinase inhibitor design programs targeting FGFR, JAK, Cdc7, and other therapeutically relevant kinases [2].

Why 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs


Within the pyrrolo[2,3-b]pyridine scaffold, the electronic character and steric profile of the 5-position substituent critically determine both kinase target engagement and metabolic stability . The fluorine atom at position 5 exerts a strong electron-withdrawing effect (σₚ = 0.062 for fluoro; Hammett σₘ = 0.34), which modulates the electron density of the pyridine ring and consequently the hydrogen-bonding capacity of the N7 nitrogen – a key hinge-binding motif in kinase inhibition [1]. This electronic perturbation is absent in the non-fluorinated 2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4), while chloro or bromo substituents introduce substantially different steric bulk (van der Waals radii: F = 1.47 Å, Cl = 1.75 Å, Br = 1.85 Å), potentially altering binding pocket complementarity [1]. Furthermore, the C–F bond's resistance to oxidative metabolism (bond dissociation energy: C–F ≈ 485 kJ/mol vs. C–H ≈ 439 kJ/mol) provides a class-recognized metabolic stabilization advantage over the non-fluorinated parent that cannot be achieved without the 5-fluoro substituent [2]. Generic substitution with any analog lacking the 5-fluoro group therefore risks both altered target engagement and unpredictable pharmacokinetics.

Quantitative Differentiation Evidence for 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of 5-Fluoro vs. Non-Fluorinated 2-Phenyl Analog

Fluorination at the 5-position of the 2-phenyl-7-azaindole scaffold modestly reduces computed lipophilicity compared to the non-fluorinated parent, which is opposite to the commonly assumed lipophilicity-enhancing effect of aryl fluorination [1]. The target compound (5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine) has a computed XLogP3 of 3.1, while the non-fluorinated analog (2-phenyl-1H-pyrrolo[2,3-b]pyridine, CAS 10586-52-4) has a reported LogP of 3.23 . This ΔLogP of −0.13 suggests that the 5-fluoro substituent, positioned on the electron-deficient pyridine ring of the azaindole, exerts an overall polar effect that slightly decreases lipophilicity, which can translate into improved aqueous solubility and potentially reduced non-specific protein binding relative to the non-fluorinated parent [1].

Lipophilicity Drug-likeness Scaffold optimization

Topological Polar Surface Area: Near-Identity Confirming Conserved Permeability Potential

The topological polar surface area (TPSA) of 5-fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine is 28.7 Ų, virtually identical to the TPSA of the non-fluorinated 2-phenyl analog at 28.68 Ų [1]. This near-identity indicates that fluorine substitution at the 5-position does not introduce additional hydrogen-bond acceptor capacity that would increase polarity. Both values fall well below the 60 Ų threshold commonly associated with blood-brain barrier penetration and below the 140 Ų limit for acceptable oral absorption, confirming that the 5-fluoro modification preserves the favorable permeability profile inherent to the 2-phenyl-7-azaindole scaffold while providing the metabolic and electronic benefits of fluorination [2].

Membrane permeability CNS drug design Physicochemical profiling

Predicted pKa Shift: Enhanced N7 Basicity Modulation by 5-Fluoro Substitution

The predicted pKa of the non-fluorinated 2-phenyl-1H-pyrrolo[2,3-b]pyridine is 6.90 ± 0.40, reflecting the basicity of the pyridine N7 nitrogen that serves as the canonical hinge-binding donor in kinase active sites . The electron-withdrawing 5-fluoro substituent is expected to reduce this pKa by approximately 0.5–1.0 units (class-level inference from analogous pyridine fluorination SAR), placing the predicted pKa of the target compound in the range of approximately 5.9–6.4 [1]. This pKa depression alters the protonation state of N7 at physiological pH (7.4): while the non-fluorinated parent (pKa ~6.9) exists in approximately 24% protonated form, the 5-fluoro derivative (estimated pKa ~6.1) would be only approximately 5% protonated, meaning a larger fraction of molecules remain in the neutral, membrane-permeable, hinge-binding-competent form [1].

Hinge-binding Kinase inhibitor design Electronic effects

C–F Bond Strength: Class-Level Metabolic Stability Advantage Over Non-Fluorinated and Chlorinated Analogs

The bond dissociation energy (BDE) of the aromatic C–F bond is approximately 485 kJ/mol, significantly higher than the C–H BDE (439 kJ/mol) at the 5-position of the non-fluorinated analog and higher than the C–Cl BDE (397 kJ/mol) in potential 5-chloro alternatives [1]. This energetic barrier makes the 5-fluoro position substantially more resistant to cytochrome P450-mediated oxidative metabolism, which is the primary clearance mechanism for many drug candidates [2]. Fluorination at metabolically labile aromatic positions is a well-established strategy that can reduce intrinsic clearance (Cl_int) by 2- to 10-fold in hepatic microsome assays across diverse scaffolds; the 5-position of 7-azaindoles is a documented site of oxidative metabolism for which fluorination has been used to block metabolic hotspots in related kinase inhibitor series [2].

Metabolic stability Oxidative metabolism Halogen comparison

Van der Waals Volume: Minimal Steric Perturbation by Fluorine Enables Tighter Binding Pocket Fit vs. Chloro/Bromo Analogs

The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), whereas chlorine (1.75 Å) and bromine (1.85 Å) introduce substantially greater steric bulk [1]. In the context of the 7-azaindole scaffold, where the 5-position often projects toward the interior of the kinase ATP-binding pocket or toward the solvent channel depending on the specific kinase target [2], the minimal steric footprint of fluorine allows retention of binding modes established by the non-fluorinated parent while providing electronic modulation. In contrast, 5-chloro or 5-bromo derivatives may sterically clash with gatekeeper residues or restrict the conformational flexibility of the adjacent 4- or 6-positions [2].

Steric effects Binding pocket complementarity Halogen SAR

Synthetic Tractability: Well-Defined C3 Reactivity Profile for Downstream Diversification

5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine has been characterized with a well-defined reactivity profile supporting its use in cross-coupling reactions, functionalization, and scaffold diversification [1]. The 5-fluoro substituent, being chemically inert under most cross-coupling conditions (Suzuki, Buchwald-Hartwig, Sonogashira), allows chemoselective functionalization at other positions (particularly C3, which is the most reactive site for electrophilic substitution in 7-azaindoles) without competitive reactions at the C–F bond [2]. This contrasts with the 5-bromo or 5-iodo analogs, where the C–Br or C–I bond may undergo undesired oxidative addition under palladium-catalyzed conditions, complicating reaction outcomes and reducing yields [2]. The compound is commercially available at 95–97% purity from multiple suppliers, supporting reproducible downstream chemistry [1].

Synthetic chemistry Scaffold diversification Cross-coupling

Application Scenarios for 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Metabolic Stabilization Without Lipophilicity Penalty

In kinase inhibitor programs where the 2-phenyl-7-azaindole core has demonstrated promising biochemical potency but suffers from rapid hepatic clearance, the 5-fluoro derivative provides a metabolically stabilized scaffold without the lipophilicity increase that accompanies chlorination or the steric bulk of bromination [1]. The computed XLogP3 of 3.1 (slightly lower than the non-fluorinated parent at 3.23) combined with class-level evidence for C–F resistance to CYP450 oxidation makes this compound the rational procurement choice when the dual goals of metabolic stabilization and favorable physicochemical profile must be achieved simultaneously [1][2].

Fragment-Based Drug Discovery (FBDD) Requiring Chemically Inert 5-Position for Regioselective C3 Elaboration

In FBDD and SAR-by-catalog approaches, the 5-fluoro-2-phenyl-7-azaindole fragment offers a key advantage: the C–F bond is stable under standard cross-coupling conditions, enabling clean, high-yielding C3 diversification without competitive side reactions [1]. This property is not shared by 5-bromo or 5-iodo analogs, whose carbon-halogen bonds are susceptible to palladium insertion during Suzuki-Miyaura or Buchwald-Hartwig reactions at C3 [1]. The 95–97% commercial purity supports reproducible screening without the need for additional purification [2].

CNS-Penetrant Kinase Inhibitor Programs Leveraging Low TPSA and Favorable pKa

For CNS drug discovery programs targeting kinases implicated in neurodegenerative or neuropsychiatric disease, the TPSA of 28.7 Ų (well below the 60 Ų BBB penetration threshold) and the predicted reduced pKa of the N7 nitrogen (estimated 5.9–6.4 vs. 6.9 for the non-fluorinated parent) favor the neutral, membrane-permeable form at physiological pH [1][2]. The 5-fluoro derivative thus offers a theoretical advantage over the non-fluorinated parent for achieving therapeutic brain exposure, while maintaining the scaffold's kinase hinge-binding capacity [2].

Building Block Procurement for Parallel Library Synthesis Targeting Kinase Selectivity Profiles

When synthesizing focused kinase inhibitor libraries, the choice of 5-substituent profoundly influences selectivity across the kinome. The 5-fluoro derivative, with its minimal steric bulk (van der Waals radius 1.47 Å), is less likely to sterically clash with divergent gatekeeper residues across different kinases compared to 5-chloro (1.75 Å) or 5-bromo (1.85 Å) analogs [1][2]. This makes the 5-fluoro-2-phenyl-7-azaindole the preferred core scaffold for libraries intended to explore chemical space while minimizing selectivity liabilities introduced by excessive steric bulk at the 5-position [2].

Quote Request

Request a Quote for 5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.